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Compound of Interest

Compound Name: Z-D-Dap(boc)-OL

CAS No.: 412015-69-1

Cat. No.: B1424926 Get Quote

Executive Summary
This guide details the strategic application of Z-D-Dap(Boc)-ol (

-Benzyloxycarbonyl-

-tert-butoxycarbonyl-D-2,3-diaminopropanol) in the synthesis of bioactive peptidomimetics.

While the carboxylic acid form (Z-D-Dap(Boc)-OH) is a standard building block for peptide

backbones, the alcohol (-ol) derivative is a specialized intermediate primarily used to

synthesize peptide aldehydes (potent transition-state inhibitors of serine/cysteine proteases)

and reduced amide isosteres.

The utility of this molecule relies on the orthogonal protection of its two amine termini:

-Z (Cbz): Stable to acidic conditions; removed via catalytic hydrogenolysis.

-Boc: Stable to hydrogenolysis/base; removed via acidolysis (TFA/HCl).

This orthogonality allows for precise, site-selective manipulation of the side chain (Dap as a

Lysine mimic) versus the peptide backbone.
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Chemical Name: Benzyl tert-butyl ((2R)-3-hydroxypropane-1,2-diyl)dicarbamate

Abbreviation: Z-D-Dap(Boc)-ol

Stereochemistry: D-configuration (often used to induce specific turns or prevent enzymatic

degradation in mimetics).

Core Function: Precursor to C-terminal aldehydes (Warhead for protease inhibition).

The Orthogonal Matrix
The power of this building block lies in the differential stability of the Z and Boc groups.

Condition -Z (Cbz) -Boc Hydroxyl (-OH)

TFA / HCl (Acid) Stable Cleaved Stable

/ Pd-C (Red) Cleaved Stable Stable

Piperidine (Base) Stable Stable Stable

Dess-Martin (Ox) Stable Stable Oxidized to -CHO

Strategic Workflow Visualization
The following diagram illustrates the decision tree for processing Z-D-Dap(Boc)-ol.
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Caption: Decision tree for Z-D-Dap(Boc)-ol utilization. Path C is the most common application

for the alcohol derivative.

Application Protocols
Protocol A: Synthesis of Peptide Aldehydes (Protease
Inhibitors)
This is the primary application for the "-ol" derivative. The alcohol is oxidized to an aldehyde,

which acts as an electrophilic trap for the active site serine or cysteine of a target protease.

Context: The Z-group often serves as the final N-terminal cap (hydrophobic anchor), while the

Boc group is removed before oxidation to convert the Dap side chain into a basic amine

(mimicking Lysine/Ornithine) or after oxidation if the aldehyde is sensitive.

Step 1: Side Chain Deprotection (Boc Removal)
Note: If your synthesis requires the Boc group to remain intact during oxidation, skip to Step 2.

However, many inhibitors require the free amine on the side chain.

Dissolution: Dissolve 1.0 mmol of Z-D-Dap(Boc)-ol in 5 mL of DCM (Dichloromethane).

Acidolysis: Add 5 mL of TFA (Trifluoroacetic acid) / DCM (1:1 v/v).

Scavenger: If sensitive residues (Trp, Met) are present in the attached peptide chain, add

2.5% TIS (Triisopropylsilane) or water.

Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC or LC-MS (loss of Boc

mass -100 Da).

Work-up: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (

) to remove residual TFA.

Result: Z-D-Dap(

)-ol.

Step 2: Oxidation to Aldehyde (Dess-Martin Periodinane)
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Swern oxidation is an alternative, but Dess-Martin Periodinane (DMP) offers milder conditions,

preventing racemization of the sensitive

-carbon adjacent to the aldehyde.

Setup: Dissolve 1.0 mmol of the alcohol (or the peptide-alcohol) in dry DCM (10 mL/mmol).

Reagent Addition: Add 1.5 equivalents of Dess-Martin Periodinane.

Buffering (Critical): Add 2.0 equivalents of

to buffer the acetic acid byproduct, which can degrade acid-labile groups or cause side
reactions.

Reaction: Stir at room temperature for 1–2 hours.

Quench: Pour the mixture into a saturated solution of

(Sodium thiosulfate) in

(1:1). Stir vigorously until the organic layer is clear (removes iodine byproducts).

Extraction: Extract with DCM (

), wash with brine, dry over

, and concentrate.

Purification: Flash chromatography (silica). Note: Peptide aldehydes can exist as hydrates or

hemiacetals in solution.

Protocol B: Selective N-Alpha Deprotection (Z Removal)
Used when the "-ol" is an intermediate and the peptide chain must be extended from the N-

terminus while keeping the side chain (Boc) and alcohol intact.

Safety Warning: Hydrogen gas is flammable. Pd/C is pyrophoric.

Solvent: Dissolve compound in MeOH or EtOH (ethyl acetate can be used if solubility is an

issue).
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Catalyst: Add 10% Pd/C (10% by weight of the substrate).

Hydrogenation:

Method A (Balloon): Purge flask with

, then attach a balloon of

. Stir vigorously for 2–4 hours.

Method B (Parr Shaker): For larger scales, use 30–50 psi

.

Monitoring: Monitor by TLC. The Z-group removal is usually clean.

Filtration: Filter through a Celite pad to remove the catalyst. Do not let the catalyst dry out on

the filter paper (fire hazard). Wash with MeOH.

Result: H-D-Dap(Boc)-ol. The free amine is now ready for coupling.

Troubleshooting & Critical Parameters
Racemization Risk
The conversion of amino alcohols to aldehydes is prone to racemization at the

-carbon because the resulting aldehyde

-proton is acidic.

Mitigation: Use Dess-Martin Periodinane (DMP) or IBX oxidation. Avoid Pyridinium

Chlorochromate (PCC) or Jones reagent, which are too acidic/harsh.

Storage: Peptide aldehydes are unstable. Store at -20°C under argon. It is often better to

store the precursor alcohol (Z-D-Dap(Boc)-ol) and perform the oxidation immediately prior to

biological testing.

Side Chain Migration

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1424926?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1424926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In the presence of base,

acyl migration can occur if the alcohol is free and an adjacent amine is deprotected.

Observation: However, in Z-D-Dap(Boc)-ol, the amines are protected. The risk arises only

after deprotection.

Rule: Keep the alcohol protected (e.g., as a silyl ether like TBDMS) if you plan extensive

manipulation of the amines before the final oxidation step.

Solubility
Z-protected peptides are often hydrophobic.

Tip: If Z-D-Dap(Boc)-ol aggregates during coupling reactions, use DMF/DCM mixtures or

add Chaotropic salts (e.g.,

) to break hydrogen bonds.

Visualizing the Pathway: Protease Inhibitor
Synthesis
This diagram details the specific workflow for creating a Trypsin-like protease inhibitor using Z-
D-Dap(Boc)-ol.
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Caption: Synthesis of Arginine/Lysine-mimetic protease inhibitors starting from Z-D-Dap(Boc)-
ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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